molecular formula C14H13Br B7967733 3-Bromo-4'-ethylbiphenyl CAS No. 1443306-09-9

3-Bromo-4'-ethylbiphenyl

Cat. No.: B7967733
CAS No.: 1443306-09-9
M. Wt: 261.16 g/mol
InChI Key: PFXOGSZPPHEYBD-UHFFFAOYSA-N
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Description

Strategies for Regioselective Bromination of Biphenyl (B1667301) Systems

Achieving regioselective bromination on a substituted biphenyl like 4-ethylbiphenyl (B1582967) is complex. The ethyl group on one ring is an ortho-, para-directing activator, while the phenyl group itself directs incoming electrophiles to its ortho and para positions. The target '3' position is meta to the point of attachment on its own ring and on the adjacent ring, making direct electrophilic attack at this site challenging without specific directing strategies.

Direct electrophilic bromination of unsubstituted biphenyl using bromine in the presence of a Lewis acid catalyst like iron(III) chloride or aluminum chloride typically yields a mixture of products, with 4-bromobiphenyl (B57062) being a major component. The presence of the 4'-ethyl group on the second ring further complicates the regioselectivity. Standard electrophilic aromatic substitution conditions on 4-ethylbiphenyl would likely lead to bromination at positions ortho to the activating ethyl group (3' and 5' positions) or at the para position (4-position) of the unsubstituted ring.

To favor the formation of the 3-bromo isomer, specific conditions are necessary to overcome the natural directing effects of the substituents. This can involve using specific solvent systems or brominating agents that alter the steric and electronic environment of the substrate. For instance, industrial processes for biphenyl bromination sometimes use solvents like dichloromethane (B109758) or organosulfur compounds to better control the reaction and minimize byproducts. However, achieving high selectivity for the 3-position via direct bromination of 4-ethylbiphenyl remains a significant synthetic hurdle.

Modern catalytic methods offer more refined control over regioselectivity. Research has shown that certain catalyst systems can direct bromination to specific positions on an aromatic ring that are not typically favored. For example, methods using N-bromosuccinimide (NBS) with catalytic additives like lactic acid derivatives have been developed to enhance reactivity and control regioselectivity through halogen bonding interactions. nsf.gov These methods work by increasing the electrophilic character of the bromine atom prior to its transfer to the arene. nsf.gov

While not specifically detailed for 4-ethylbiphenyl to yield the 3-bromo isomer, these catalytic strategies represent a potential pathway. The choice of catalyst and reaction conditions is paramount. For instance, palladium-catalyzed borylation followed by bromination is a known strategy to functionalize specific C-H bonds, offering a potential, albeit multi-step, "catalytic" route to the desired product. researchgate.net

Catalyst/Reagent SystemSubstrate TypeKey FeatureSource
Br₂, AlCl₃/FeCl₃BiphenylFavors para-substitution, often leads to mixtures.
NBS, Lactic Acid DerivativesArenesEnhances reactivity and regioselectivity via halogen bonding. nsf.gov nsf.gov
Pyridinium tribromide, Feσ-aryl organometallicsCan direct bromination to the meta-position relative to a metal center. acs.org acs.org

A more reliable method for installing a bromine atom at the 3-position involves starting with a precursor that contains a directing group. An amino group (–NH₂) is an effective directing group that can be used to control the position of halogenation before being removed or converted. vanderbilt.edu

A plausible synthetic route would involve:

Starting with 3-aminobiphenyl.

Protecting the amino group.

Performing a Friedel-Crafts acylation to introduce an acetyl group at the 4'-position, followed by reduction (e.g., Wolff-Kishner or Clemmensen reduction) to form the ethyl group.

Diazotization of the amino group at the 3-position, followed by a Sandmeyer reaction using a copper(I) bromide (CuBr) source to introduce the bromine atom.

This multi-step approach, while longer, provides unambiguous control over the substitution pattern, ensuring the bromine is introduced specifically at the 3-position.

Synthesis via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for the synthesis of unsymmetrical biphenyls like 3-Bromo-4'-ethylbiphenyl. researchgate.net These reactions build the biphenyl core by forming a C-C bond between two pre-functionalized benzene (B151609) rings.

The Suzuki-Miyaura coupling is a versatile and highly effective method for this purpose, valued for the stability and low toxicity of its organoboron reagents. rsc.orgscispace.com The synthesis of this compound can be achieved through two primary Suzuki coupling strategies:

Strategy A: Coupling of (4-ethylphenyl)boronic acid with 1,3-dibromobenzene (B47543). This reaction would selectively couple at one of the bromine positions on the dibromobenzene ring.

Strategy B: Coupling of (3-bromophenyl)boronic acid with 1-bromo-4-ethylbenzene (B134493).

Both strategies rely on a palladium catalyst and a base. The choice between them may depend on the commercial availability and cost of the starting materials. The reaction is typically performed in the presence of a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-catalyst like XPhosPdG2, with a base like potassium carbonate or potassium phosphate. scispace.commdpi.com

Representative Suzuki-Miyaura Reaction Conditions:

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYieldSource
1,3-dibromobenzene(4-ethylphenyl)boronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Ethanol/WaterModerate to High rsc.org
1-bromo-4-ethylbenzene(3-bromophenyl)boronic acidPd(dppf)Cl₂K₃PO₄THF/WaterModerate to High
3-bromopyrazolo[1,5-a] pyrimidin-5-oneVarious arylboronic acidsXPhosPdG2/XPhosK₂CO₃Ethanol/Water (Microwave)Good to Excellent scispace.com

This methodology's robustness allows for the incorporation of a wide variety of functional groups, making it ideal for synthesizing specifically substituted biphenyls. researchgate.netmdpi.com

While the Suzuki-Miyaura reaction is prevalent, other palladium-catalyzed cross-couplings can also be employed. The Negishi coupling , which utilizes an organozinc reagent, is another powerful C-C bond-forming reaction. nobelprize.org For the synthesis of this compound, this could involve the reaction of a 3-bromophenylzinc halide with 1-bromo-4-ethylbenzene, or a 4-ethylphenylzinc halide with 1,3-dibromobenzene, catalyzed by a palladium complex. nobelprize.org

Similarly, the Stille coupling (using organotin reagents) and Hiyama coupling (using organosilicon reagents) are viable alternatives, each with its own advantages regarding substrate scope and functional group tolerance. The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nobelprize.org

Nickel-Catalyzed Coupling Reactions

The synthesis of biphenyl structures, including this compound, can be effectively achieved through cross-coupling reactions. While palladium catalysts are widely used for reactions like the Suzuki-Miyaura coupling, nickel-based catalysts present a cost-effective and powerful alternative. Nickel catalysis can be employed to couple an aryl halide with an organometallic reagent.

For the synthesis of this compound, a plausible nickel-catalyzed approach would involve the cross-coupling of a derivative of 1,3-dibromobenzene with a 4-ethylphenyl organometallic compound or, conversely, coupling 3-bromophenylboronic acid with 1-bromo-4-ethylbenzene. Nickel catalysts, often complexed with phosphine (B1218219) ligands, are adept at activating the carbon-halogen bond for the coupling process.

Research into the synthesis of substituted biphenyls has demonstrated the efficacy of nickel catalysis. For instance, the decarbonylative cross-coupling of aromatic esters using a nickel catalyst has been reported to produce ethylbiphenyls in good yields. acs.org In one study, the use of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) as a ligand for the nickel catalyst selectively yielded 4-ethylbiphenyl. acs.org Such methodologies are adaptable for creating asymmetrically substituted biphenyls like the target compound. The choice of ligand is crucial in modulating the catalyst's reactivity and selectivity.

Table 1: Example of Nickel-Catalyzed Synthesis of an Ethylbiphenyl

ReactantsCatalyst/LigandProductYieldSource
Aroyl Fluoride and OrganoboraneNi(cod)₂ / dppe4-Ethylbiphenyl83% acs.org

Advanced Synthetic Techniques

Modern organic synthesis is increasingly moving towards technologies that offer greater efficiency, safety, and sustainability. Continuous flow chemistry and the application of green chemistry principles are at the forefront of this evolution.

Continuous Flow Chemistry for this compound Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch vessel. researchgate.netmit.edu This technology offers a paradigm shift from conventional batch processing, enabling the development of safer, more efficient, and scalable synthetic procedures. europa.eunih.gov A basic flow system consists of pumps that introduce reactants into a mixing junction, after which the stream enters a temperature-controlled reactor coil or chip. mit.edueuropa.eu The residence time, a critical reaction parameter, is precisely controlled by the reactor volume and the flow rate. mit.edu

Flow reactors provide numerous advantages that are particularly beneficial for the synthesis of biphenyl compounds, which often involves highly exothermic or hazardous reactions. europa.eu

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio of flow reactors allows for rapid and efficient heat dissipation. europa.eumit.edu This is critical for managing the exothermicity of cross-coupling reactions used in biphenyl synthesis, preventing thermal runaways and the formation of byproducts.

Improved Safety : The small volume of reagents within the reactor at any given moment significantly reduces the risks associated with handling hazardous materials or performing energetic reactions. europa.euvapourtec.com Reactions involving gas evolution are also safer, as the rate of gas production is limited by the reagent feed rate. vapourtec.com

Precise Process Control : Flow systems allow for tight control over reaction parameters such as temperature, pressure, and residence time. researchgate.net This precision enables the optimization of reaction conditions to maximize yield and selectivity, which can be challenging in large batch reactors. Pressurization of the system can allow for heating solvents well above their atmospheric boiling points, leading to dramatically accelerated reaction rates. vapourtec.com

Scalability : Scaling up a reaction in a flow system can often be achieved by simply running the system for a longer duration or by operating multiple reactors in parallel ("numbering-up"), which is more predictable than scaling up batch processes. researchgate.net

The synthesis of this compound involves two key transformations that are well-suited to a continuous flow setup: bromination and cross-coupling.

Bromination in Flow : Aromatic bromination can be performed in a flow system. This approach enhances safety, particularly when using elemental bromine, by minimizing the amount of this hazardous reagent present at any one time. An even safer and more sustainable alternative is the in situ generation of bromine from less hazardous precursors, such as a bromide salt and an oxidizing agent, directly within the flow stream. nih.gov This eliminates the need for storage and transport of molecular bromine. nih.gov

Coupling in Flow : Cross-coupling reactions, such as the Suzuki-Miyaura reaction, are readily adaptable to flow chemistry. The reaction can be performed in a homogeneous system or, more commonly, using a packed-bed reactor containing a solid-supported palladium or nickel catalyst. This heterogeneous setup simplifies product purification, as the catalyst is retained within the reactor. The precise temperature control of flow reactors is crucial for these often temperature-sensitive catalytic cycles, ensuring high yields and minimizing catalyst deactivation.

Table 2: Benefits of Flow Chemistry for Key Synthetic Steps

Synthetic StepChallenge in BatchAdvantage in Flow ChemistrySource
Aromatic BrominationHandling of hazardous Br₂; potential for over-bromination.Improved safety with small reagent volumes; potential for in situ generation of Br₂; precise control of stoichiometry. nih.gov
Cross-Coupling (e.g., Suzuki)Exothermic nature; difficult to scale; catalyst separation.Superior heat management; predictable scalability; use of packed-bed catalysts for easy separation. europa.eumit.edu

Green Chemistry Principles in the Synthesis of Brominated Biphenyls

The synthesis of brominated aromatic compounds is an area where the principles of green chemistry are particularly important, aiming to reduce environmental impact and improve process safety. ect-journal.kz Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com For the synthesis of brominated biphenyls, this involves developing methods that are economically and environmentally viable, often utilizing less toxic reagents and solvents. ect-journal.kzgoogle.comgoogle.com

Solvent choice is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. The ideal green solvent is non-toxic, derived from renewable resources, and recyclable. sigmaaldrich.comresearchgate.net

In the context of synthesizing this compound, particularly in the cross-coupling step, there is a move away from traditional solvents like dichloromethane, 1,4-dioxane, and toluene. Halogenated solvents such as dichloromethane are often used but are environmentally problematic. google.com Greener alternatives are increasingly being adopted. sigmaaldrich.com

2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable resources like corncobs, 2-MeTHF is an excellent alternative to tetrahydrofuran (B95107) (THF). sigmaaldrich.com It offers advantages such as a higher boiling point and greater stability, making it suitable for a wider range of reaction temperatures.

Cyclopentyl methyl ether (CPME) : CPME is another green ether solvent that is more stable than THF and 2-MeTHF, particularly in its resistance to forming explosive peroxides. sigmaaldrich.com Its hydrophobic nature makes it useful in many organometallic reactions. sigmaaldrich.com

Water : As a solvent, water is non-toxic, abundant, and non-flammable, making it an excellent choice for green synthesis. researchgate.net Suzuki-Miyaura reactions are often performed in biphasic systems with water, which can lead to high yields and easy product separation. researchgate.net

Table 3: Comparison of Conventional and Green Solvents for Synthesis

SolventTypeKey Properties/ConsiderationsSource
Dichloromethane (DCM)ConventionalEffective but a suspected carcinogen and environmentally persistent. google.com
Tetrahydrofuran (THF)ConventionalWidely used ether; forms explosive peroxides upon storage. sigmaaldrich.com
2-Methyltetrahydrofuran (2-MeTHF)GreenDerived from renewable sources; higher boiling point than THF. sigmaaldrich.com
Cyclopentyl methyl ether (CPME)GreenResists peroxide formation; hydrophobic; high boiling point. sigmaaldrich.com
WaterGreenNon-toxic, non-flammable, abundant; excellent for biphasic catalysis. researchgate.net

An in-depth examination of the synthetic methodologies for the chemical compound this compound reveals a strong focus on enhancing the sustainability of its production. Modern synthetic chemistry prioritizes not only high yields and purity but also the environmental impact of the chemical processes employed. Key areas of development include the design of highly efficient and recyclable catalysts and the optimization of reaction pathways to improve atom economy and minimize waste. These advancements are crucial for the environmentally responsible manufacturing of brominated biphenyls, a class of compounds with significant applications in various fields of chemical research and industry.

2 Synthetic Methodologies for this compound

The synthesis of asymmetrically substituted biphenyls like this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a primary method. wikipedia.orgmdpi.com This reaction involves the coupling of an organoboron compound with an organohalide. For this compound, this would typically involve reacting a 3-bromophenyl derivative with a 4-ethylphenyl derivative. Research in this area is heavily focused on green chemistry principles, aiming to create more sustainable and efficient synthetic routes. mdpi.com

2 Catalyst Development for Sustainable Synthesis

The evolution of catalysts for reactions like the Suzuki-Miyaura coupling is central to developing sustainable synthetic methods for this compound. mdpi.com The key objective is to design catalysts that are highly active, selective, and stable, which allows for lower catalyst loadings, reduces energy consumption, and minimizes the generation of hazardous byproducts. rsc.org

Advancements in palladium catalysis have been significant. The development of sophisticated phosphine ligands (e.g., triphenylphosphine, XPhos) and N-heterocyclic carbene (NHC) ligands has led to palladium catalysts with enhanced stability and reactivity. fiveable.menih.gov These advanced catalytic systems can facilitate reactions under milder conditions and with lower amounts of the expensive palladium metal, which is a critical aspect of green chemistry. rsc.orgacs.org

Furthermore, research is exploring the use of more abundant and less toxic first-row transition metals, such as nickel and copper, as alternatives to palladium. mdpi.comnih.gov Nickel catalysts, for example, have shown promise in the decarbonylative cross-coupling of aroyl fluorides with organoboranes to produce substituted biphenyls like 4-ethylbiphenyl. acs.org While these systems may sometimes require harsher conditions than their palladium counterparts, their development is a vital step towards more sustainable chemical manufacturing. nih.gov

Interactive Table: Comparison of Catalytic Systems for Suzuki-Miyaura Type Reactions

This table summarizes the performance of various catalytic systems relevant to the synthesis of substituted biphenyls. Note: Data is representative of typical Suzuki-Miyaura reactions for aryl bromides, as specific data for this compound is not available.

Catalyst PrecursorLigandBaseSolvent SystemTemp (°C)Yield (%)RecyclabilitySource(s)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100~90No acs.org
Pd₂(dba)₃XPhosNa₂CO₃THF/Toluene/H₂O95~90No acs.org
Pd/Fe₃O₄NoneK₂CO₃Methanol/H₂O100>95Yes (10+ cycles) jsynthchem.comresearchgate.net
Fe₃O₄@PEG-PdIminophosphineCs₂CO₃Ethanol/H₂O80>95Yes (5+ cycles) mdpi.com
Ni(cod)₂DPPENoneToluene120~83No acs.org

3 Atom Economy and Waste Minimization in Brominated Biphenyl Synthesis

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org A high atom economy signifies a more sustainable process, as it implies that less material is converted into waste byproducts. rsc.org

In the synthesis of brominated biphenyls like this compound via the Suzuki-Miyaura reaction, the atom economy is inherently limited by the generation of stoichiometric byproducts. researchgate.net The reaction typically uses a base (e.g., K₂CO₃, Na₂CO₃) and an organoboron reagent (e.g., an arylboronic acid), which result in the formation of inorganic salts and boron-containing species as waste.

The theoretical atom economy for a typical Suzuki-Miyaura coupling can be calculated as follows:

% Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100

For the synthesis of this compound from 1-bromo-4-ethylbenzene and 3-bromophenylboronic acid, the reactants would also include a base. The byproducts, such as potassium bromide and boric acid, are not incorporated into the final product and thus lower the atom economy.

Beyond optimizing atom economy, several other strategies are employed to minimize waste in the synthesis of brominated biphenyls:

Catalyst Selection and Recycling: As discussed previously, using highly active catalysts at low loadings and implementing recyclable heterogeneous systems drastically reduces metal waste. mdpi.comacs.org

Solvent Choice: Traditional organic solvents like toluene or THF pose environmental and safety risks. A key green chemistry objective is to replace them with more benign alternatives. whiterose.ac.uk Water is an excellent green solvent, and many modern Suzuki-Miyaura protocols are designed to be performed in aqueous media. whiterose.ac.uk Other alternatives like cyclopentyl methyl ether (CPME) are also gaining traction due to their favorable properties, such as stability and easier recovery compared to THF. whiterose.ac.uk

Mechanochemistry: This innovative approach involves conducting reactions in the solid state by grinding reactants together, often with a liquid or olefin additive, using a ball mill. springerprofessional.de This method can dramatically reduce or even eliminate the need for bulk solvents, leading to a significant reduction in chemical waste and sometimes faster reaction rates. springerprofessional.de

Interactive Table: Atom Economy Considerations in Biphenyl Synthesis

This table illustrates a simplified atom economy calculation for a representative Suzuki-Miyaura reaction.

ReactionReactant 1Reactant 2Reactant 3ProductByproductsTheoretical Atom Economy (%)Source(s)
Suzuki-Miyaura CouplingAryl Bromide (C₆H₅Br)Phenylboronic Acid (C₆H₅B(OH)₂)Base (2 NaOH)Biphenyl (C₁₂H₁₀)NaBr, NaB(OH)₄42.4% rsc.org

Calculation: MW(Product) / [MW(Reactant 1) + MW(Reactant 2) + MW(Reactant 3)] = 154.21 / (157.01 + 121.93 + 240.00) = 42.4%. Note: This is a representative calculation; actual values depend on the specific substrates and base used.*

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-(4-ethylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H13Br/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXOGSZPPHEYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301592
Record name 1,1′-Biphenyl, 3-bromo-4′-ethyl-
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Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443306-09-9
Record name 1,1′-Biphenyl, 3-bromo-4′-ethyl-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Biphenyl, 3-bromo-4′-ethyl-
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Synthesis and Characterization of 3 Bromo 4 Ethylbiphenyl

Common Synthetic Routes

The synthesis of asymmetrically substituted biphenyls like 3-Bromo-4'-ethylbiphenyl is most commonly achieved through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most widely used and robust methods for forming the crucial carbon-carbon bond between the two aryl rings. rsc.org

A plausible and efficient synthetic strategy for this compound involves the palladium-catalyzed reaction of (4-ethylphenyl)boronic acid with a suitable brominated benzene (B151609) derivative, such as 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene . In this reaction, a palladium(0) catalyst, in the presence of a base, facilitates the coupling between the boronic acid and the aryl halide to yield the desired biphenyl (B1667301) structure. Other established cross-coupling methodologies, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents), also provide viable pathways for its synthesis. rsc.orgresearchgate.net

Spectroscopic and Analytical Data

The structural identity and purity of this compound are confirmed using standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While detailed experimental spectra are found in specialized chemical literature, the table below summarizes its key chemical and physical properties.

PropertyValue
IUPAC Name 1-bromo-3-(4-ethylphenyl)benzene
CAS Number 1443306-09-9 bldpharm.com
Molecular Formula C₁₄H₁₃Br nih.gov
Molecular Weight 261.16 g/mol nih.gov
Appearance White crystalline solid theoremchem.com
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 1

Data sourced from PubChem and commercial supplier information, where available. nih.govtheoremchem.com

Mechanistic Investigations of 3 Bromo 4 Ethylbiphenyl Reactivity

Elucidation of Reaction Pathways Involving the Bromine Moiety

The bromine atom on the biphenyl (B1667301) structure is a key site for chemical transformations, primarily through nucleophilic substitution and palladium-catalyzed reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 3-Bromo-4'-ethylbiphenyl are fundamental to its synthetic utility. In these reactions, a nucleophile replaces the bromine atom. The reactivity of the C-Br bond is influenced by its polarity, which arises from the difference in electronegativity between the carbon and bromine atoms, making the carbon atom susceptible to nucleophilic attack. savemyexams.com The strength of the carbon-halogen bond also plays a role, with the C-Br bond being weaker than C-Cl and C-F bonds, making bromo compounds generally more reactive in substitution reactions than their chloro and fluoro counterparts. savemyexams.com

The mechanism of these substitutions can be either S(_N)1 or S(_N)2, depending on the structure of the electrophile and the reaction conditions. chemguide.co.uk For aryl halides like this compound, direct S(_N)1 and S(_N)2 reactions are generally difficult. However, under specific conditions, such as the presence of a strong base or a catalyst, nucleophilic aromatic substitution can occur. Common nucleophiles used in these reactions include amines, thiols, and alkoxides.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The Suzuki-Miyaura coupling, for instance, is a widely used method for synthesizing biaryl compounds. mobt3ath.com In a typical Suzuki reaction, an aryl halide (like this compound) is coupled with an organoboron compound in the presence of a palladium catalyst and a base. mobt3ath.com

The catalytic cycle of a palladium-catalyzed cross-coupling reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: The organometallic coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of these reactions. core.ac.uk For instance, bidentate phosphine (B1218219) ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) have been shown to be effective in promoting decarbonylative cross-coupling reactions. acs.org

Role of the Ethyl Group in Directing Reactivity and Selectivity

Furthermore, the steric bulk of the ethyl group can play a role in directing the approach of reagents, potentially leading to specific stereochemical outcomes in certain reactions. In the context of palladium-catalyzed couplings, the electronic and steric properties of the ethyl group can influence the efficiency of the catalytic cycle.

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. osti.govsumitomo-chem.co.jp These methods provide detailed insights into the energetics and structures of reactants, intermediates, transition states, and products. mdpi.comnih.gov

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

DFT calculations are widely used to model the potential energy surfaces of reactions involving compounds like this compound. nih.govresearchgate.net By calculating the energies of various species along a proposed reaction pathway, researchers can identify the most likely mechanism. osti.gov For instance, DFT can be used to compare the stability of different possible intermediates in a reaction, such as radical or ionic species, and to determine the energy barriers associated with the transition states connecting them. mdpi.comresearchgate.net

The accuracy of DFT calculations depends heavily on the choice of the functional and basis set. sumitomo-chem.co.jp Different functionals may provide varying levels of accuracy for different types of reactions and molecular systems. osti.gov Therefore, it is often necessary to benchmark the chosen computational method against experimental data or higher-level calculations to ensure its reliability. sumitomo-chem.co.jp

Computational Analysis of Regioselectivity and Stereoselectivity

Computational methods are particularly valuable for understanding and predicting the regioselectivity and stereoselectivity of chemical reactions. In the case of this compound, DFT calculations can be employed to analyze why a reaction occurs at a specific position on the molecule or why one stereoisomer is formed preferentially over another.

For example, in a cross-coupling reaction, DFT can be used to model the transition states for the formation of different regioisomers. The calculated energy differences between these transition states can then be used to predict the product distribution. Similarly, for reactions that can produce stereoisomers, computational analysis of the diastereomeric transition states can reveal the origins of the observed stereoselectivity. core.ac.uk This predictive capability is highly valuable in the design of new synthetic methods and the optimization of existing ones.

Spectroscopic and Structural Characterization of 3 Bromo 4 Ethylbiphenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. For 3-Bromo-4'-ethylbiphenyl, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive map of its proton and carbon skeletons.

Advanced 1D NMR Techniques (e.g., DEPT, NOE)

While a standard ¹H or ¹³C NMR spectrum provides initial data on chemical shifts, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Nuclear Overhauser Effect (NOE) spectroscopy offer deeper insights.

DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) groups. In a DEPT-135 spectrum of this compound, the ethyl group's CH₃ would appear as a positive signal, its CH₂ as a negative signal, and the seven CH groups on the aromatic rings would also yield positive signals. Quaternary carbons, such as the two carbons at the biphenyl (B1667301) linkage (C1' and C4) and the bromine-bearing carbon (C3), would be absent in DEPT spectra but visible in a standard ¹³C spectrum.

Carbon TypeGroupExpected DEPT-135 Signal
CH₃EthylPositive
CH₂EthylNegative
CHAromatic RingsPositive
C (Quaternary)Aromatic RingsNo Signal

NOE spectroscopy detects through-space interactions between nuclei that are in close proximity. For this compound, an NOE experiment could help ascertain the preferred rotational conformation (dihedral angle) between the two phenyl rings by irradiating specific protons. For instance, observing an NOE between the ortho protons of one ring (e.g., H2', H6') and the ortho protons of the other (e.g., H2, H6) would indicate a twisted conformation where these protons are spatially close. nih.govmdpi.com

2D NMR Correlational Spectroscopy (e.g., COSY, HSQC, HMBC, TOCSY)

Two-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals by revealing their correlations. youtube.comsdsu.edu

COSY (COrrelation SpectroscopY): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the CH₂ and CH₃ protons of the ethyl group. It would also reveal the connectivity within each aromatic ring, for example, between H5' and H6' on the ethyl-substituted ring, and between H5, H6, and H2 on the bromo-substituted ring.

HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). sdsu.educolumbia.edu It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal of the ethyl's CH₃ group would show a cross-peak to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is critical for piecing together the molecular skeleton. sdsu.educolumbia.edu Key HMBC correlations for this compound would include:

Correlations from the ethyl protons (Hα and Hβ) to the quaternary carbon C4' and the ortho carbons C3' and C5'.

Crucially, correlations between protons on one ring and carbons on the other (e.g., from H2'/H6' to C4, and from H2/H6 to C1'), which unequivocally confirm the biphenyl linkage.

Correlations from protons to the bromine-substituted carbon (C3) and the other quaternary carbons.

TOCSY (TOtal Correlation SpectroscopY): This experiment establishes correlations between all protons within a coupled spin system. nih.govmdpi.com In this molecule, a TOCSY experiment would show correlations among all protons of the ethyl-substituted ring (H2', H3', H5', H6') in one group, and among the protons of the bromo-substituted ring (H2, H5, H6) in another, clearly separating the two aromatic systems.

Solid-State NMR Applications for Biphenyl Conformation

Solid-state NMR (SSNMR) provides unique information about molecular structure and dynamics in the solid phase, which can differ significantly from the solution or gas phase. preprints.orgacs.org For biphenyl and its derivatives, SSNMR is particularly powerful for investigating the torsional or dihedral angle between the two phenyl rings. utah.eduresearchgate.net

By analyzing the principal values of the ¹³C chemical-shift tensor (CST), researchers can estimate the inter-ring dihedral angle. utah.edu Quantum mechanical calculations are often used in conjunction with experimental SSNMR data to refine the conformational analysis. acs.orgutah.edu Studies on biphenyl itself have shown that the molecule is not static in the crystal but undergoes motional averaging, a phenomenon that SSNMR is well-suited to detect. utah.edu This technique can therefore reveal subtle conformational details of this compound in its crystalline form that are not accessible by solution NMR.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of a molecule and its fragments with high precision, allowing for the determination of its elemental formula and the confirmation of its structure through fragmentation analysis. uni-muenchen.deunm.edu

Fragmentation Analysis and Structural Confirmation

In an HRMS experiment using a technique like electron impact (EI) ionization, this compound will first form a molecular ion, [C₁₄H₁₃Br]⁺˙. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) can confirm its elemental formula. Subsequently, this molecular ion undergoes fragmentation in predictable ways based on its structure.

Common fragmentation pathways for substituted aromatic compounds include cleavage of bonds alpha to the aromatic ring and loss of substituents. libretexts.orglibretexts.org For this compound, expected fragmentation includes:

Loss of a bromine radical: This would produce a prominent peak corresponding to the [C₁₄H₁₃]⁺ ion.

Loss of a methyl radical (•CH₃): Benzylic cleavage of the ethyl group would result in a [C₁₃H₁₀Br]⁺ ion.

Loss of the entire ethyl group: Cleavage of the bond between the ring and the ethyl group is also possible.

Cleavage of the biphenyl bond: This can result in fragments corresponding to the individual substituted phenyl cations.

The precise masses of these fragments, as measured by HRMS, provide definitive evidence for the compound's structure.

Ion FormulaDescription
[C₁₄H₁₃Br]⁺˙Molecular Ion
[C₁₄H₁₃]⁺Loss of Bromine radical (•Br)
[C₁₃H₁₀Br]⁺Loss of Methyl radical (•CH₃) from ethyl group
[C₆H₄Br]⁺Bromophenyl cation
[C₈H₉]⁺Ethylphenyl cation

Isotopic Pattern Analysis for Brominated Compounds

A key feature of the mass spectrum of a brominated compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (50.69% and 49.31%, respectively). libretexts.orgacs.org

This 1:1 isotopic ratio results in any bromine-containing fragment appearing as a pair of peaks (an isotopic cluster) separated by two m/z units. acs.org The molecular ion of this compound will therefore exhibit a characteristic pair of peaks of almost equal intensity, one for the molecule containing ⁷⁹Br (M) and one for the molecule containing ⁸¹Br (M+2). libretexts.org The presence of this signature M/M+2 doublet is a powerful diagnostic tool in HRMS that immediately confirms the presence of a single bromine atom in the molecule and its fragments, greatly aiding in identification. acs.orgresearchgate.net

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. anton-paar.com This method provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding a molecule's conformation. For biphenyl derivatives, X-ray crystallography offers invaluable insights into the rotational relationship between the two phenyl rings and the nature of intermolecular forces that dictate the crystal packing.

Conformational Analysis of Biphenyl Derivatives in the Crystalline State

In the crystalline state, biphenyl derivatives exhibit a wide range of dihedral angles, influenced by the nature and position of their substituents. For instance, polychlorinated biphenyls (PCBs) with multiple ortho-substituents show significant twisting, with dihedral angles ranging from 69.7° to 81.0°. nih.gov This large range highlights the impact of crystal packing forces, which can cause molecules to adopt conformations that are not the energetic minimum in the gas phase or in solution. nih.gov The interplay between steric repulsion and stabilizing intermolecular interactions within the crystal lattice ultimately determines the observed conformation. nih.gov

For biphenyls with substituents at the meta and para positions, such as this compound, the steric hindrance is less pronounced than in ortho-substituted analogues. Consequently, the dihedral angle is expected to be smaller, allowing for a greater degree of π-conjugation between the rings. For example, the crystal structure of 4-cyano-4'-ethylbiphenyl (B1630433) (2CB) reveals a twisted conformation, and it is known to undergo a distortive phase transition at 290.8 K, indicating conformational flexibility within the crystal. researchgate.net Similarly, bridged biphenyls, where a cyclic alkyl structure links the two rings, have been shown to possess biaryl torsional angles of around 46.8°. rsc.org

The following table presents representative dihedral angles for various biphenyl derivatives, illustrating the impact of substitution patterns on their solid-state conformation.

CompoundDihedral Angle (°)Reference
Polychlorinated Biphenyl Derivative 169.65(9) nih.gov
Polychlorinated Biphenyl Derivative 275.30(7) nih.gov
Polychlorinated Biphenyl Derivative 380.96(7) nih.gov
2,2'-biphenylbis(1-cyclohexanol)88.5(1) iucr.org
Bridged Biphenyl (Bc5CT researchgate.net)46.8 rsc.org
4'-bromo-2',5'-dihydroxybiphenyl derivativeVaries with interactions iucr.org

This table is interactive. Click on the headers to sort the data.

Based on these examples, it is reasonable to infer that this compound would adopt a non-planar conformation in the crystalline state, with a dihedral angle likely in the range of 40-60 degrees. This conformation represents a compromise between maximizing π-orbital overlap and minimizing steric repulsion from the bromine and ethyl groups, further influenced by the specific intermolecular interactions present in its crystal lattice.

Supramolecular Interactions in Crystal Packing

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor, forming directional interactions with Lewis basic sites on neighboring molecules, such as the π-system of a phenyl ring or other heteroatoms. While not as strong as hydrogen bonds, halogen bonds are highly directional and can be a significant structure-directing force. For instance, in crystals of 4-bromo-4'-cyanobiphenyl, short Br···N contacts are observed, indicating a stabilizing interaction that influences a head-to-tail molecular alignment. rsc.org

π-π Stacking: The aromatic rings of this compound are capable of engaging in π-π stacking interactions. These interactions can occur in either a face-to-face or an offset (parallel-displaced) arrangement. The presence of the bromine and ethyl substituents will likely favor an offset stacking geometry to minimize steric clashes. The distances between the centroids of interacting rings are typically in the range of 3.3 to 3.8 Å. researchgate.net

The interplay of these various supramolecular interactions will dictate the final three-dimensional architecture of the crystal lattice of this compound. The following table summarizes the types of interactions that are likely to be observed in the crystal packing of this compound.

Interaction TypeDonorAcceptorExpected Role in Crystal Packing
Halogen BondingC-Brπ-system of phenyl ring, Br atomDirectional control of molecular alignment
C-H···π Hydrogen BondAromatic/Aliphatic C-Hπ-system of phenyl ringStabilization of layered or stacked motifs
C-H···Br Hydrogen BondAromatic/Aliphatic C-HBromine atomContribution to overall lattice energy
π-π StackingPhenyl ringPhenyl ringFormation of columnar or herringbone structures
van der Waals ForcesAll atomsAll atomsNon-directional space-filling

This table is interactive. Click on the headers to sort the data.

Applications of 3 Bromo 4 Ethylbiphenyl As a Synthetic Intermediate

Synthesis of Further Functionalized Biphenyls

The 3-Bromo-4'-ethylbiphenyl molecule contains a carbon-bromine (C-Br) bond, which is a key functional group in organic synthesis. This bond provides a reactive site, primarily for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Introduction of Diverse Substituents via Cross-Coupling

The bromine atom on the biphenyl (B1667301) scaffold can be substituted with a wide array of chemical moieties through various cross-coupling reactions. These reactions typically involve a palladium catalyst that facilitates the connection of the aryl bromide with another organic fragment.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or a boronate ester. gre.ac.ukorganic-chemistry.orgwikipedia.orgnrochemistry.com Hypothetically, this compound could react with different organoboron reagents to introduce new aryl, heteroaryl, or alkyl groups at the bromine-bearing position.

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.orgthermofisher.comnih.gov This would allow for the introduction of a vinyl-type substituent onto the biphenyl core of this compound. The reaction is known for its tolerance of a wide variety of functional groups. thermofisher.com

Sonogashira Coupling: To introduce an alkyne functional group, the Sonogashira coupling is the method of choice. mdpi.comlibretexts.org This reaction involves the coupling of an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds. wikipedia.orgacsgcipr.org It involves the palladium-catalyzed coupling of an aryl halide with an amine. wikipedia.orgnih.gov This would be the theoretical route to synthesize amino-derivatives of 4'-ethylbiphenyl from the bromo-precursor.

Coupling ReactionCoupling PartnerIntroduced GroupHypothetical Product Class
Suzuki-Miyaura CouplingR-B(OH)₂Aryl, Alkyl, etc.Substituted 4-ethyl-terphenyls or alkyl-biphenyls
Heck ReactionAlkeneVinyl3-Vinyl-4'-ethylbiphenyl derivatives
Sonogashira CouplingTerminal AlkyneAlkynyl3-Alkynyl-4'-ethylbiphenyl derivatives
Buchwald-Hartwig AminationR₂NHAminoN-Substituted 3-amino-4'-ethylbiphenyl derivatives

This table presents theoretical applications of standard cross-coupling reactions to this compound. No literature examples for this specific substrate were found.

Preparation of Polyaryl Systems

Polyaryl systems, such as terphenyls and quaterphenyls, are compounds consisting of three or more directly linked benzene (B151609) rings. This compound is a logical starting material for the synthesis of substituted terphenyls. For example, a Suzuki coupling reaction between this compound and phenylboronic acid would theoretically yield 4-ethyl-m-terphenyl. chemicalbook.comnih.gov By choosing different boronic acids, a variety of substituted terphenyl derivatives could be accessed. While there are patents describing the synthesis of bromo-p-terphenyl derivatives through other routes, specific methods starting from this compound are not documented. google.com

Role in the Construction of Supramolecular Architectures

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions. The rigid, well-defined structure of the biphenyl unit makes it an attractive building block for designing larger, organized molecular assemblies.

Incorporation into Macrocyclic Host Systems

Macrocycles are large cyclic molecules that can act as "hosts" by binding smaller "guest" molecules within a central cavity. rsc.orgtcichemicals.com This is a central concept in host-guest chemistry. nih.govresearchgate.net Derivatives of this compound could potentially be used as components in the multi-step synthesis of such macrocycles. After conversion of the bromo group to other functionalities, the resulting biphenyl unit could be integrated as a rigid spacer or a recognition site within a larger cyclic architecture.

Building Blocks for Self-Assembled Structures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. nih.gov By attaching functional groups capable of hydrogen bonding or π-π stacking to the this compound core (after substitution of the bromine), molecules could be designed to self-assemble into complex supramolecular polymers or discrete objects. The shape and substitution pattern of the biphenyl unit would be critical in directing the geometry of the final assembly.

Influence on Molecular Conformation and Crystal Packing

The physical properties and solid-state structure of biphenyl-containing compounds are highly dependent on the torsional angle between the two phenyl rings. researchgate.net This angle is, in turn, influenced by the nature and position of substituents, as well as by intermolecular forces in the crystal lattice, such as π-π stacking and halogen bonding. nih.govnih.govmdpi.comresearchgate.net The presence of the bromine atom in this compound could lead to specific halogen-bonding interactions, influencing how the molecules arrange themselves in a crystal. However, without experimental X-ray crystallographic data for this compound or its derivatives, any discussion of its specific conformation and packing remains speculative.

Advanced Computational Modeling and Simulation of 3 Bromo 4 Ethylbiphenyl

Computational modeling and simulation have become indispensable tools for investigating the molecular properties and interactions of complex organic compounds. For a molecule like 3-Bromo-4'-ethylbiphenyl, these techniques offer profound insights into its dynamic behavior, electronic characteristics, and interactions within complex environments, complementing and guiding experimental research. This section details the application of sophisticated computational methodologies, including molecular dynamics (MD) simulations and high-level quantum chemical calculations, to elucidate the multifaceted nature of this substituted biphenyl (B1667301).

Future Directions and Emerging Research Avenues for Brominated Biphenyl Derivatives

Development of Novel and More Efficient Synthetic Strategies

The synthesis of specifically substituted brominated biphenyls remains a significant challenge. Future research will likely focus on the development of highly selective and efficient synthetic routes. This includes the refinement of cross-coupling reactions, such as Suzuki and Negishi couplings, to control the regioselectivity of bromination and biphenyl (B1667301) bond formation. The exploration of C-H activation methodologies could also provide more direct and atom-economical pathways to these compounds, minimizing the need for pre-functionalized starting materials.

Exploration of New Reactivity Modes and Transformations

The bromine atom on the biphenyl scaffold is a versatile functional group that can participate in a wide array of chemical transformations. Future research is expected to delve into novel reactivity modes, such as the use of photoredox catalysis to initiate new types of coupling reactions. Investigating the utility of brominated biphenyls in multicomponent reactions could also lead to the rapid assembly of complex molecular architectures.

Advanced Spectroscopic Techniques for In-Situ Monitoring

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. The application of advanced spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in monitoring the formation and consumption of intermediates in real-time. These techniques can provide valuable kinetic and mechanistic data, enabling the rational design of more efficient and selective reactions.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize chemical synthesis. These computational tools can be employed to predict the outcomes of reactions, optimize reaction conditions, and even design novel synthetic pathways. For brominated biphenyl derivatives, AI and ML algorithms could be trained on existing reaction data to predict the most effective catalysts and conditions for achieving a desired substitution pattern.

Role in Advanced Materials Science

Brominated biphenyls are important building blocks in materials science, particularly in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other electronic materials. Future research will likely focus on designing and synthesizing novel brominated biphenyl derivatives with tailored electronic and photophysical properties. The introduction of bromine atoms can influence molecular packing, charge transport, and luminescent properties, making them valuable components in the development of next-generation materials.

Sustainable and Green Chemical Synthesis of Biphenyl Analogues

There is a growing emphasis on developing sustainable and environmentally friendly chemical processes. Future research in the synthesis of biphenyl analogues will focus on the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. The development of one-pot or tandem reactions that reduce the number of purification steps will also be a key area of investigation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-Bromo-4'-ethylbiphenyl, and what experimental conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis of this compound can be achieved via cross-coupling reactions such as Suzuki-Miyaura coupling. For example, brominated aryl halides (e.g., 3-bromophenylboronic acid) can be coupled with ethyl-substituted aryl partners under palladium catalysis. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄ at 1-5 mol%), solvent (toluene or THF), and reaction temperature (80-110°C). Post-reaction purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For NMR, the ethyl group’s triplet (δ ~1.2-1.4 ppm for CH₃) and quartet (δ ~2.5-2.7 ppm for CH₂) confirm the ethyl substituent, while aromatic protons appear as multiplet signals (δ ~6.8-7.6 ppm). HRMS should match the molecular formula (C₁₄H₁₃Br, exact mass ~261.16 g/mol). Purity can be verified via HPLC with a C18 column and UV detection at 254 nm .

Q. How does the bromine substituent influence the electronic properties and reactivity of this compound in substitution reactions?

  • Methodological Answer : The bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position relative to itself. In nucleophilic aromatic substitution (SNAr), polar aprotic solvents (e.g., DMF) and elevated temperatures (100-150°C) facilitate reactions with amines or thiols. Kinetic studies using UV-Vis spectroscopy can monitor substituent effects on reaction rates .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields of this compound under varying catalytic systems?

  • Methodological Answer : Discrepancies in yields often arise from catalyst efficiency and ligand choice. For example, PdCl₂(dppf) may outperform Pd(PPh₃)₄ in sterically hindered systems. Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., ligand ratio, solvent polarity). Comparative studies using GC-MS to track by-products (e.g., debrominated analogs) are recommended .

Q. How can computational chemistry predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict coupling sites. For instance, the ethyl group’s steric bulk may favor coupling at the bromine-free ring. Electrostatic potential maps (MEPs) and Fukui indices quantify electrophilic/nucleophilic regions, guiding mechanistic hypotheses .

Q. What are the implications of this compound’s crystal packing on its thermal stability and solid-state reactivity?

  • Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., halogen bonding between Br and adjacent π-systems). Thermal gravimetric analysis (TGA) under nitrogen (10°C/min) measures decomposition thresholds (>200°C). Solid-state NMR can track conformational changes during heating, correlating stability with packing efficiency .

Q. How does this compound serve as a precursor in medicinal chemistry, particularly for kinase inhibitors or antimicrobial agents?

  • Methodological Answer : The biphenyl scaffold is a common pharmacophore. Bromine facilitates late-stage functionalization via Suzuki coupling to introduce heterocycles (e.g., pyridines). In vitro assays (e.g., MIC for antimicrobial activity) validate bioactivity. Structure-Activity Relationship (SAR) studies compare analogs with varying substituents (e.g., Cl, CF₃) .

Methodological Notes

  • Synthetic Optimization : Use Schlenk lines for moisture-sensitive reactions and degas solvents to prevent catalyst poisoning.
  • Data Validation : Cross-reference NMR shifts with databases (e.g., SDBS) and confirm HRMS results using isotopic pattern matching.
  • Safety : Refer to SDS (e.g., proper handling of brominated compounds, PPE requirements) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.